1-Propanol, 2,3-diethoxy-

Catalog No.
S3341318
CAS No.
4756-20-1
M.F
C7H16O3
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol, 2,3-diethoxy-

CAS Number

4756-20-1

Product Name

1-Propanol, 2,3-diethoxy-

IUPAC Name

2,3-diethoxypropan-1-ol

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CCLNWKPQPZBSEI-UHFFFAOYSA-N

SMILES

CCOCC(CO)OCC

Canonical SMILES

CCOCC(CO)OCC

1-Propanol, 2,3-diethoxy- is a chemical compound with the molecular formula C₇H₁₆O₃ and a molar mass of 148.2 g/mol. It is classified as an alcohol and features two ethoxy groups attached to a propanol backbone. The compound is known for its clear, colorless liquid appearance and has a density of approximately 0.95 g/cm³ at 20 °C .

Typical of alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Oxidizing agents can convert the alcohol to aldehydes or ketones.
  • Dehydration: Under specific conditions, it can lose water to form alkenes.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

Synthesis of 1-Propanol, 2,3-diethoxy- typically involves the following methods:

  • Alkylation of Alcohols: Ethanol can be reacted with propanol under acidic conditions to yield diethoxy-propanol.
  • Esterification Reactions: Utilizing ethyl bromide and propylene glycol can also lead to the formation of this compound.

These methods highlight the versatility of alcohols in organic synthesis.

1-Propanol, 2,3-diethoxy- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
EthanolC₂H₅OH46.07Simple alcohol; widely used as a solvent and beverage.
1-PropanolC₃H₈O60.10Linear alcohol; used as a solvent and fuel.
Diethyl EtherC₄H₁₀O74.12Ether; used as an anesthetic and solvent.
GlycerolC₃H₈O₃92.09Triol; used in food and pharmaceuticals.

Uniqueness

1-Propanol, 2,3-diethoxy- is unique due to its diethoxy substitution on a propanol backbone which enhances its solubility properties compared to simpler alcohols and ethers. This structural complexity may allow for specific applications in chemical synthesis that simpler compounds cannot fulfill.

Dates

Modify: 2023-07-26

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